molecular formula C97H167N23O22S3 B141904 Ranalexin CAS No. 155761-99-2

Ranalexin

Cat. No.: B141904
CAS No.: 155761-99-2
M. Wt: 2103.7 g/mol
InChI Key: NSOITZIGPJTCMQ-KCXFZFQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ranalexin is a potent antimicrobial peptide derived from the skin of the American bullfrog, Rana catesbeiana. This peptide exhibits strong antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. It is part of the innate immune system of amphibians, providing a natural defense mechanism against microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The mature antimicrobial peptide ranalexin can be chemically synthesized using solid-phase peptide synthesis techniques. The coding sequence for this compound is often optimized for expression in Escherichia coli. The gene is cloned into an expression vector, such as pET32c (+), to produce a thioredoxin-ranalexin fusion protein. This fusion protein is then expressed in Escherichia coli BL21 (DE3) cells under optimized conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli. The fusion protein is purified through affinity chromatography, and the this compound peptide is cleaved from the fusion partner using specific proteases. The final product is obtained after further purification steps, ensuring high purity and biological activity .

Chemical Reactions Analysis

Types of Reactions: Ranalexin primarily undergoes interactions with microbial cell membranes. It does not participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through electrostatic interactions with negatively charged phospholipids in microbial membranes .

Common Reagents and Conditions: The synthesis of this compound involves standard reagents used in peptide synthesis, such as protected amino acids, coupling agents, and cleavage reagents. The expression and purification processes require reagents like isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction, and affinity chromatography resins for purification .

Major Products Formed: The primary product of interest is the biologically active this compound peptide. During synthesis and expression, intermediate products like the fusion protein are also formed, which are subsequently processed to yield the final active peptide .

Scientific Research Applications

Ranalexin has a wide range of scientific research applications:

Mechanism of Action

Ranalexin exerts its antimicrobial effects by interacting with the microbial cell membrane. The peptide binds to the negatively charged phospholipids in the membrane, leading to the formation of pores or disruptions in the membrane structure. This results in leakage of cellular contents and ultimately cell death. The peptide’s cationic nature and amphipathic structure are crucial for its membrane-targeting activity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its rapid action and ability to disrupt microbial membranes make it a valuable candidate for developing new antimicrobial therapies .

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOITZIGPJTCMQ-KCXFZFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H167N23O22S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165963
Record name Ranalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2103.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155761-99-2
Record name Ranalexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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